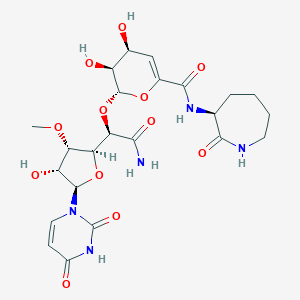

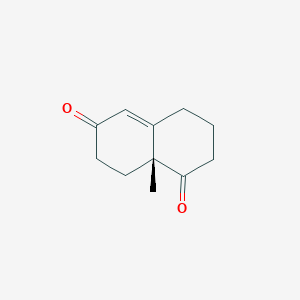

(R)-(-)-8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione

Overview

Description

Synthesis Analysis

The synthesis of (R)-(-)-8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione has been described through various methods, including procedures that involve key reactants such as 2-Methyl-1,3-cyclohexanedione and Methyl vinyl ketone. These methods emphasize the importance of specific reactants and conditions in achieving the targeted compound structure through steps like cyclization and condensation reactions (Gutzwiller, Buchschacher, & Fürst, 1977).

Molecular Structure Analysis

Research focusing on the molecular structure of (R)-(-)-8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione and related compounds has provided insights into their conformational dynamics. Studies employing spectroscopic techniques, such as PMR spectra, have elucidated the stable conformations of these molecules, revealing their preference for specific spatial arrangements (Kamada, Wasada, & Yamamoto, 1976).

Chemical Reactions and Properties

The chemical reactivity and properties of (R)-(-)-8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione involve its participation in various chemical reactions, including those that result in the formation of pericyclic compounds and elucidate the mechanisms of ring transformations. These reactions highlight the compound's utility in synthetic chemistry and its role in forming structurally complex molecules (Kamada & Yamamoto, 1979).

Scientific Research Applications

Drug Development and Pharmacological Research : It has potential applications in drug development and pharmacological research (Kamada, 1979).

Chemical Research : The compound is useful in the study of enantioselective synthesis of phenylthio compounds (Kwiatkowski, Syed, Brock, Watt, 1989).

NMR Analysis in Organic Synthesis : It's utilized in determining enantiomeric purity in Wieland-Mescher ketone via NMR analysis with shift reagents (Buchschacher, Furst, Gutzwiller, 2003).

Synthesis of Chiral Compounds : Its synthesis using N-tosyl-(Sa)-binam-L-prolinamide organocatalysis is noteworthy (Bradshaw et al., 2012).

Estrone Derivative Synthesis : It is used in the condensation with 2-methyl-1,3-cyclohexanedione to yield estrone derivatives (Zakharychev et al., 1965).

Study of Tetrahydronaphthylamines : The compound is involved in research on tetrahydronaphthylamines and related compounds (Nomura et al., 1974).

Pharmaceutical Research : The total synthesis of related compounds can contribute to novel methods in pharmaceutical research (Gutzwiller, Meier, Furst, 1977).

Microbial Metabolism Studies : Research on microbial metabolism of related compounds can lead to new medical applications (Kondo, Stein, Sih, 1969).

Optical Properties Research : The study of its derivatives shows characteristic optical properties in solution and solid states (Akiyama et al., 2016).

Conformational Analysis : IR and NMR studies on related compounds help understand their conformation in the ground state (Kamada, Yamamoto, 1980).

Solution Chemistry Studies : Research on La(III)- and Rh(III)-3-methyl-5-hydroxy-1,4-naphthalenedione systems offers insights into solution chemistry (Sawhney, Arora, 1987).

properties

IUPAC Name |

(8aR)-8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11-6-5-9(12)7-8(11)3-2-4-10(11)13/h7H,2-6H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHDRUMZDHWHKG-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC(=O)C=C1CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(-)-8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B22813.png)

![Methyl 2-[(chlorosulfonyl)methyl]benzoate](/img/structure/B22823.png)

![5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B22828.png)